molecular formula C21H23N3O4S B11238079 N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B11238079
M. Wt: 413.5 g/mol
InChI Key: YFDWVASYMSWOLN-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple stepsThe final step involves the sulfonation of the benzene ring and the attachment of the ethyl linker .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyridazine compounds, and various substituted sulfonamides .

Scientific Research Applications

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-BROMOPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE
  • N-(2-{[6-(4-HYDROXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the methoxy group, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(25,26)22-12-13-28-21-11-10-20(23-24-21)17-5-7-18(27-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3

InChI Key

YFDWVASYMSWOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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